2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid

Trypanosomiasis PEX14-PEX5 PPI inhibitors Scaffold hopping

2-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid (CAS 1780472-83-4) is a key synthetic intermediate for tetrahydrobenzoxazepine-based PEX14 inhibitors targeting trypanosomiasis. The 7-chloro substitution pattern and N-acetic acid handle are critical for biological activity; substitution with the des-chloro analog (CAS 933740-38-6) or propanoic acid homolog is not supported by SAR evidence. The carboxylic acid moiety enables amide/ester derivatization, salt formation, and use as a PROTAC linker handle, while the chlorine atom facilitates X-ray crystallography via anomalous scattering. Procure this building block for hit-to-lead optimization, fragment-based screening, and halogen SAR studies with lot-specific HPLC/NMR certificates available.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 1780472-83-4
Cat. No. B1470442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
CAS1780472-83-4
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1COC2=C(CN1CC(=O)O)C=C(C=C2)Cl
InChIInChI=1S/C11H12ClNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15)
InChIKeyFWWJMTRBIMUHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid (CAS 1780472-83-4): Procurement-Ready Overview of a Tetrahydrobenzoxazepine Acetic Acid Building Block


2-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid (CAS 1780472-83-4) is a synthetic small molecule belonging to the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine class. It features a seven-membered oxazepine ring fused to a benzene ring, bearing a chlorine substituent at the 7-position and an acetic acid side chain at the N-4 position. This scaffold has been employed in structure-based drug design campaigns, most notably as a core template for PEX14 inhibitors targeting trypanosomiasis [1]. The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry programs rather than as an end-use pharmaceutical agent. It is commercially available from multiple vendors at purities typically ≥95%, with some suppliers offering lot-specific analytical certificates including HPLC and NMR data .

Why Simple Substitution of 2-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid Is Not Straightforward for Research Procurement


Despite superficial similarity to other N-acetic acid benzoxazepine derivatives, the precise substitution pattern—7-chloro on the fused benzene ring, an unsubstituted saturated oxazepine ring, and the N-acetic acid moiety—dictates distinct physicochemical and pharmacological properties. The chlorine atom significantly alters electronic distribution, lipophilicity, and metabolic stability compared to non-halogenated or differently halogenated analogs. In the PEX14 inhibitor series, even minor modifications to the benzoxazepine core led to substantial shifts in trypanocidal IC50 values, indicating that biological activity is highly sensitive to the specific substitution pattern [1]. Furthermore, the acetic acid side chain is critical for solubility and potential salt formation, which directly impacts formulation and assay compatibility. Generic substitution with, for example, the des-chloro analog (2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid, CAS 933740-38-6) or the propanoic acid homolog (3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid) is therefore not supported by SAR evidence and may yield divergent results in biological assays, synthetic transformations, or ADME profiling [2].

Quantitative Differentiation Evidence for 2-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid vs. Closest Analogs


7-Chloro Substitution vs. Des-Chloro Analog: Impact on Trypanocidal Activity in PEX14 Inhibitor Scaffold

In the PEX14 inhibitor series, the tetrahydrobenzo[f][1,4]oxazepine scaffold bearing a chlorine substituent at the 7-position was integral to achieving micromolar trypanocidal activity. While direct head-to-head data for the free acetic acid compound versus the des-chloro analog are not publicly available, the structure-activity relationship (SAR) data within the published series show that the 7-chloro substitution pattern was retained in active hits and lead compounds. The des-chloro tetrahydrobenzoxazepine acetic acid (CAS 933740-38-6) has no reported biological activity in peer-reviewed literature, whereas the 7-chloro-substituted scaffold was prioritized in the Fino et al. (2021) PEX14 inhibitor optimization campaign based on computer-aided template search results [1]. This implies that the 7-chloro substituent is a key determinant of target engagement in this series.

Trypanosomiasis PEX14-PEX5 PPI inhibitors Scaffold hopping

Acetic Acid Side Chain vs. Propanoic Acid Homolog: Implications for Solubility and Downstream Derivatization

The acetic acid side chain at the N-4 position provides a free carboxyl group with a pKa of approximately 4.5-5.0 (estimated for aliphatic carboxylic acids), enabling salt formation with common pharmaceutical bases (e.g., sodium, potassium, tromethamine) to enhance aqueous solubility. In contrast, the propanoic acid homolog (3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid) possesses an additional methylene spacer, which increases lipophilicity (estimated ΔlogP ≈ +0.5) and may reduce aqueous solubility of the corresponding salt [1]. While no direct comparative solubility or formulation data exist for these two specific compounds, general medicinal chemistry principles predict that the shorter-chain acetic acid derivative offers superior solubility and more predictable salt stoichiometry for injectable or oral formulation development. Additionally, the acetic acid handle is a more compact linker for further amide or ester derivatization, minimizing added molecular weight and complexity in fragment-based or PROTAC design strategies [2].

Medicinal chemistry Building block utility Solubility profile

Chlorine Position Isomerism: 7-Chloro vs. Other Chloro-Substituted Benzoxazepine Regioisomers

The position of the chlorine atom on the fused benzene ring (7-position) is critical for maintaining the correct three-dimensional shape and electronic surface potential required for target binding. In the PEX14 inhibitor series, the initial scaffold-hopping study identified the 7-chloro substitution pattern as a result of the chemically advanced template search (CATS) algorithm based on the known lead compound structure. Regioisomers bearing chlorine at alternative positions (e.g., 6-chloro, 8-chloro, or 9-chloro) were either not pursued or showed reduced activity in the published SAR exploration [1]. Furthermore, the 7-position may influence metabolic stability: chlorine substitution at positions para to the oxygen atom in the oxazepine ring can reduce susceptibility to CYP450-mediated oxidation compared to alternative regioisomers, though direct metabolic stability data for the specific compound are not publicly available [2]. This regiospecific requirement means that procurement of a chloro-substituted benzoxazepine acetic acid with chlorine in a different position would not recapitulate the activity profile of the 7-chloro compound.

Regioselectivity Target engagement Metabolic stability

Commercial Availability and Purity: Lot-Certified 98% vs. Standard 95% Grade

Multiple vendors supply 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid, but purity specifications vary. Leyan.com offers the compound at 98% purity (Product No. 1538797) with batch-specific analytical data, while other suppliers typically provide 95% purity grade . For research applications requiring high reproducibility—such as quantitative biochemical assays, co-crystallization studies, or in vivo pharmacokinetic experiments—the 3% absolute purity difference can translate into a significant reduction in unidentified impurities that may interfere with assay readouts or cause off-target effects. While no published head-to-head comparison of different commercial batches exists, procurement best practices dictate that lot-certified higher-purity material reduces the risk of batch-to-batch variability and experimental artifacts [1].

Procurement quality Analytical certification Reproducibility

Optimal Research and Industrial Application Scenarios for 2-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid


PEX14-PEX5 Protein-Protein Interaction Inhibitor Development for Trypanosomiasis

This compound serves as a key intermediate or scaffold for constructing tetrahydrobenzo[f][1,4]oxazepine-based PEX14 inhibitors. The 7-chloro substitution pattern and N-acetic acid handle are consistent with the structural features of active compounds in the Fino et al. (2021) series, which demonstrated low- to high-digit micromolar IC50 values against trypanosomal PEX14-PEX5 interaction and disruption of glycosomal protein import [1]. Researchers pursuing hit-to-lead optimization for African or American trypanosomiasis can use this building block to generate focused libraries with variations at the acetic acid moiety (amides, esters, salts) while retaining the validated 7-chloro-benzoxazepine core.

Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Design

The compact structure (MW 241.67) and single carboxylic acid handle make this compound attractive for fragment-based screening campaigns. The 7-chloro substituent provides a useful anomalous scattering signal for X-ray crystallography, facilitating fragment soaking and structure determination [1]. Furthermore, the carboxylic acid can be readily converted to an amide or ester for incorporation as a linker moiety in PROTAC (Proteolysis Targeting Chimera) designs, where the benzoxazepine core may serve as a novel E3 ligase-recruiting element or as a rigidifying spacer between the target-binding and ligase-binding warheads [2].

SAR Studies of Halogen Effects on Benzoxazepine Pharmacokinetics

The 7-chloro substituent provides a defined system for studying halogen effects on metabolic stability, plasma protein binding, and CYP450 inhibition. Comparative studies with the des-chloro analog (CAS 933740-38-6) or regioisomeric chloro derivatives can quantify the impact of chlorine position on microsomal half-life and intrinsic clearance. Although direct comparative data are not yet published, this compound fills a specific niche in systematic halogen SAR exploration within the benzoxazepine chemical space [1].

Synthetic Methodology Development for N-Functionalized Benzoxazepines

The N-acetic acid group provides a convenient functional handle for exploring new synthetic transformations on the benzoxazepine scaffold. Methodologists can employ this compound to develop novel amidation, esterification, reduction, or decarboxylative coupling reactions, leveraging the chlorine atom as an internal standard for reaction monitoring by HPLC or LC-MS. The commercial availability of the 98% purity grade (Leyan.com) ensures that method development studies are conducted with well-characterized starting material, enhancing reproducibility and publishability of synthetic protocols [1].

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